3-(1H-Indole-1-sulfonyl)-7-(4-methyl-piperazin-1-yl)-1H-indole
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Overview
Description
3-(1H-Indole-1-sulfonyl)-7-(4-methyl-piperazin-1-yl)-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Indole-1-sulfonyl)-7-(4-methyl-piperazin-1-yl)-1H-indole typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Core: Starting from a suitable precursor, the indole core can be synthesized through Fischer indole synthesis or other methods.
Sulfonylation: The indole core is then sulfonylated using sulfonyl chloride in the presence of a base such as pyridine.
Piperazine Substitution:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening for catalysts, solvents, and reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole nitrogen or the piperazine ring.
Reduction: Reduction reactions can occur at the sulfonyl group or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the indole or piperazine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for therapeutic applications, including drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(1H-Indole-1-sulfonyl)-7-(4-methyl-piperazin-1-yl)-1H-indole would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, or DNA, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
3-(1H-Indole-1-sulfonyl)-1H-indole: Lacks the piperazine moiety.
7-(4-Methyl-piperazin-1-yl)-1H-indole: Lacks the sulfonyl group.
1H-Indole-1-sulfonyl derivatives: Various substitutions on the indole ring.
Uniqueness
The presence of both the sulfonyl and piperazine groups in 3-(1H-Indole-1-sulfonyl)-7-(4-methyl-piperazin-1-yl)-1H-indole may confer unique biological activities and chemical properties compared to its analogs.
Properties
CAS No. |
497963-68-5 |
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Molecular Formula |
C21H22N4O2S |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
3-indol-1-ylsulfonyl-7-(4-methylpiperazin-1-yl)-1H-indole |
InChI |
InChI=1S/C21H22N4O2S/c1-23-11-13-24(14-12-23)19-8-4-6-17-20(15-22-21(17)19)28(26,27)25-10-9-16-5-2-3-7-18(16)25/h2-10,15,22H,11-14H2,1H3 |
InChI Key |
OJZHBRJWLTXUBQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC3=C2NC=C3S(=O)(=O)N4C=CC5=CC=CC=C54 |
Origin of Product |
United States |
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